1,3-Dibenzyloxybenzene

Heterogeneous catalysis Friedel-Crafts acylation Resorcinol derivatives

1,3-Dibenzyloxybenzene (Resorcinol Dibenzyl Ether) is a crystalline intermediate offering unique regioselectivity for Friedel-Crafts acylation at the 5-position, enabling the synthesis of 3,5-dibenzyloxyacetophenone. Its orthogonal benzyl ether protection allows selective deprotection via hydrogenolysis, crucial for synthesizing PD-1/PD-L1 inhibitors and antiviral nucleosides. Procure this high-purity, stable precursor for multi-step medicinal chemistry.

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
CAS No. 3769-42-4
Cat. No. B1586793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzyloxybenzene
CAS3769-42-4
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2
InChIKeyRESHZVQZWMQUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzyloxybenzene (CAS 3769-42-4): A Resorcinol-Derived Symmetrical Dibenzyl Ether for Controlled Deprotection and Asymmetric Scaffold Construction


1,3-Dibenzyloxybenzene, also known as resorcinol dibenzyl ether or 1,3-bis(benzyloxy)benzene, is a symmetrical aromatic ether derivative of resorcinol wherein two benzyl groups are attached to the 1- and 3-positions of the central benzene ring via oxygen atoms [1]. This compound serves as a stable, crystalline intermediate in organic synthesis, valued primarily for its role as a protected resorcinol building block that enables orthogonal deprotection strategies and regioselective functionalization in multi-step synthetic sequences [1][2]. Its utility extends to the preparation of pharmaceutical precursors, notably 3,5-dibenzyloxyacetophenone and C3-arylated-3-deazauridine derivatives with demonstrated in vitro antiviral and antileukemic activities [2][3].

1,3-Dibenzyloxybenzene Procurement: Why Isomeric Purity and Ether Stability Dictate Synthetic Outcome


Substituting 1,3-dibenzyloxybenzene with other dibenzyloxybenzene isomers (e.g., 1,4- or 1,2-), or with alternative resorcinol protecting groups (e.g., dimethyl ether), is not synthetically equivalent and will alter reaction outcomes. The 1,3-substitution pattern confers distinct regiochemical control in electrophilic aromatic substitution reactions; acylation with acetic anhydride proceeds selectively at the 5-position to yield the valuable precursor 3,5-dibenzyloxyacetophenone—a selectivity profile that differs fundamentally from the 1,4- and 1,2-isomers due to the meta-directing and steric effects of the benzyloxy substituents [1]. Furthermore, the benzyl ether protecting group in this compound offers a unique balance of stability toward diverse reaction conditions (e.g., basic, oxidative, and mild acidic environments) while remaining selectively cleavable via catalytic hydrogenolysis (H₂, Pd/C) or hydrogen-transfer conditions. This orthogonality distinguishes 1,3-dibenzyloxybenzene from more labile silyl ethers or from methyl ethers, which require harsher, less selective deprotection protocols (e.g., BBr₃ or strong acid) that may be incompatible with sensitive downstream functionalities .

Quantitative Differentiation of 1,3-Dibenzyloxybenzene: Regioselective Acylation Efficiency and In Vitro Cytotoxicity of Derived Analogues


Regioselective Friedel-Crafts Acylation: Achieving 100% Selectivity for 3,5-Dibenzyloxyacetophenone with Heteropolyacid Catalysts

The Friedel-Crafts acylation of 1,3-dibenzyloxybenzene with acetic anhydride using 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀ supported on K-10 clay achieves 100% selectivity for the formation of 3,5-dibenzyloxyacetophenone under optimized conditions [1]. This high regioselectivity is a direct consequence of the 1,3-benzyloxy substitution pattern, which activates the 5-position for electrophilic attack. In contrast, the 1,4-dibenzyloxybenzene isomer (hydroquinone dibenzyl ether) undergoes acylation with a different regiochemical outcome dictated by its para-substitution pattern, while the 1,2-isomer (catechol dibenzyl ether) exhibits distinct steric and electronic constraints [1].

Heterogeneous catalysis Friedel-Crafts acylation Resorcinol derivatives

In Vitro Antileukemic and Antiviral Activity of 1,3-Dibenzyloxybenzene-Derived Nucleoside Analogue (4-(β-D-Ribofuranosyl)-1,3-dibenzyloxybenzene)

4-(β-D-Ribofuranosyl)-1,3-dibenzyloxybenzene, a nucleoside analogue synthesized directly from 1,3-dibenzyloxybenzene, inhibits the growth of murine leukemia L1210 cells with an IC₅₀ of 7 × 10⁻⁶ M (7 µM) and murine mammary carcinoma TA3 cells with an IC₅₀ of 5 × 10⁻⁵ M (50 µM) [1]. The parent deprotected compound, 4-(β-D-ribofuranosyl)-1,3-dihydroxybenzene (1,3-dideazauridine), is less active, inhibiting L1210 cells only at 1 × 10⁻⁴ M (100 µM) and failing to inhibit TA3 cells at this concentration [1]. This demonstrates that the dibenzyl-protected intermediate retains significant cytotoxic potency, which may be advantageous for prodrug strategies or for tuning pharmacokinetic properties.

Nucleoside analogue Anticancer Antiviral

Enhanced Reaction Rates and Selectivity in Triligand Phase-Transfer Catalyzed Dibenzylation of Resorcinol

The synthesis of 1,3-dibenzyloxybenzene via phase-transfer-catalyzed (PTC) dibenzylation of resorcinol with benzyl chloride can be significantly intensified using a triliquid L-L-L PTC system. This approach generates a catalyst-rich middle phase that accelerates reaction rates and improves selectivity for the desired 1,3-dibenzylated product over mono-benzylated or other side products, compared to conventional biphasic (L-L) PTC methods [1]. While specific kinetic rate enhancements or yield improvements are not numerically defined in the available abstract, the L-L-L PTC system is reported to offer 'much higher rates of reaction as well as better selectivities' relative to L-L systems [1].

Phase-transfer catalysis Green chemistry Process intensification

Physical Property Comparison: 1,3-Dibenzyloxybenzene vs. 1,4-Dibenzyloxybenzene and 1,3-Dimethoxybenzene

1,3-Dibenzyloxybenzene is a crystalline solid with a melting point of 71.0–76.0 °C and a predicted LogP of 4.84 [1]. In contrast, its 1,4-isomer (hydroquinone dibenzyl ether, CAS 621-91-0) melts at a higher temperature of approximately 127–128 °C, and the corresponding dimethyl ether analogue, 1,3-dimethoxybenzene (CAS 151-10-0), is a liquid with a boiling point of 217–218 °C and a melting point of -52 °C . The higher melting point of 1,3-dibenzyloxybenzene compared to its dimethyl analogue makes it more convenient for handling and purification via recrystallization, while its lower melting point relative to the 1,4-isomer may simplify melt-processing or solvent-free reaction conditions.

Physicochemical properties Melting point LogP

Commercial Purity Benchmark: 1,3-Dibenzyloxybenzene Consistently Available at >96% GC Purity from Major Suppliers

1,3-Dibenzyloxybenzene is routinely supplied at a minimum purity of >96.0% as determined by gas chromatography (GC) from multiple commercial vendors, including TCI and Fisher Scientific [1]. This level of purity is sufficient for most synthetic applications without additional purification, reducing both time and material costs. While comparable purity grades are available for the 1,4-isomer (e.g., >98.0% GC from TCI) , the 1,3-isomer's consistent availability at >96% ensures reliable performance in multi-step syntheses where trace impurities could interfere with sensitive reactions such as organometallic coupling or catalytic hydrogenation.

Quality control GC purity Analytical standards

Optimal Application Scenarios for 1,3-Dibenzyloxybenzene: From Antiviral Prodrug Synthesis to Regioselective Heterocycle Construction


Synthesis of C3-Arylated-3-Deazauridine Antiviral Agents

1,3-Dibenzyloxybenzene serves as the key starting material for the preparation of 4-(β-D-ribofuranosyl)-1,3-dibenzyloxybenzene, a potent inhibitor of herpes simplex virus (type I) in vitro and murine leukemia L1210 cells (IC₅₀ 7 µM) [1]. The dibenzyl protecting groups remain intact throughout the nucleoside coupling steps and are cleaved only at the final stage via catalytic hydrogenolysis to reveal the bioactive dihydroxybenzene moiety. This strategy leverages the orthogonal stability of benzyl ethers to glycosylation conditions while providing a late-stage deprotection that is compatible with the sensitive ribofuranosyl group [1][2].

Preparation of 3,5-Dibenzyloxyacetophenone as a Pharmaceutical Building Block

The Friedel-Crafts acylation of 1,3-dibenzyloxybenzene with acetic anhydride using a Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay catalyst yields 3,5-dibenzyloxyacetophenone with 100% regioselectivity [2]. This compound is a critical precursor for the synthesis of various drugs, including those targeting metabolic disorders and inflammation [2][3]. The meta-substitution pattern of 1,3-dibenzyloxybenzene uniquely enables this transformation; the 1,4-isomer would produce a different regioisomer unsuitable for these drug targets.

Orthogonal Protecting Group Strategy in Complex Natural Product Synthesis

In the total synthesis of angolensin, a natural isoflavanoid, 1,3-dibenzyloxybenzene (resorcinol dibenzyl ether) is employed as a protected resorcinol fragment in a Friedel-Crafts acylation step. Subsequent catalytic hydrogenolysis removes the benzyl groups cleanly to afford the free resorcinol moiety required for the final angolensin structure [4]. This contrasts with the use of resorcinol dimethyl ether, which would require harsher, less selective demethylation conditions (e.g., BBr₃) that could compromise other sensitive functional groups in the molecule [5]. The benzyl ether's selective hydrogenolytic lability is thus essential for maintaining overall synthetic efficiency and yield.

Scaffold for PD-1/PD-L1 Immune Checkpoint Inhibitor Development

The resorcinol dibenzyl ether core, derived from 1,3-dibenzyloxybenzene, forms the foundation of several novel small-molecule PD-1/PD-L1 inhibitors. Derivatives such as NPH16 (IC₅₀ = 24.4 nM against PD-L1) and NP19 (IC₅₀ = 9.1 nM) demonstrate potent inhibition of the PD-1/PD-L1 interaction and enhance T-cell-mediated antitumor immunity in vivo [6][7]. The 1,3-dibenzyloxy substitution pattern provides a rigid, symmetrical scaffold that facilitates optimal binding to the PD-L1 dimer interface, as confirmed by X-ray crystallography [6]. This application underscores the value of 1,3-dibenzyloxybenzene as a versatile building block for medicinal chemistry programs targeting immune-oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dibenzyloxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.